2-Bromo-3-methylbenzamide
Overview
Description
2-Bromo-3-methylbenzamide is a chemical compound with the CAS Number: 101421-85-6 . It has a molecular weight of 214.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H8BrNO . The InChI code for this compound is 1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.06 and a molecular formula of C8H8BrNO . Other specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
2-Bromo-3-methylbenzamide is utilized in the synthesis of heterocyclic compounds. For instance, its reaction with alkynyl acids in the presence of a copper(I) catalyst leads to the formation of substituted 3-methyleneisoindolin-1-ones, a class of heterocyclic compounds. This process involves decarboxylative cross-coupling followed by a heteroannulation step (Gogoi et al., 2014). Additionally, similar copper-catalyzed domino reactions involving 2-bromobenzamides and terminal alkynes have been developed to synthesize these compounds, offering flexibility in varying the substituents on the aromatic ring (Li et al., 2009).
2. Intermediate in Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of chlorantraniliprole, a ryanodine receptor activator used as an insecticide. The process involves a series of reactions including esterification, reduction, and aminolysis (Chen Yi-fen et al., 2010).
3. Photodynamic Therapy Applications
This compound derivatives have been explored for their potential in photodynamic therapy. A study reported the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which demonstrated high singlet oxygen quantum yield. These properties are crucial for Type II photodynamic therapy mechanisms, suggesting the potential application of these compounds in cancer treatment (Pişkin et al., 2020).
4. Role in Insect and Mammalian Nervous Systems
This compound, specifically in the form of N,N-Diethyl-3-methylbenzamide (deet), has been studied for its effects on cholinesterase activity in both insect and mammalian nervous systems. Deet is not just a behavior-modifying chemical but also an inhibitor of cholinesterase activity. This finding is significant, particularly considering deet's widespread use as an insect repellent and its potential interactions with other chemicals (Corbel et al., 2009).
Safety and Hazards
The safety data sheet for 2-Bromo-3-methylbenzamide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.
Mode of Action
This compound acts as a potent inhibitor of PDE10A . The compound binds to the active site of the enzyme, preventing it from breaking down cyclic nucleotides. This leads to an increase in the concentration of these signaling molecules within the cell, which can affect various cellular processes.
Properties
IUPAC Name |
2-bromo-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNLPFZVSBANLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.